1H-Indole, 3-(2-bromoethyl)-1-methyl-
Overview
Description
1H-Indole, 3-(2-bromoethyl)-1-methyl- is a halogenated heterocyclic compound with the molecular formula C10H10BrN. It is a derivative of indole, a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The presence of a bromoethyl group at the third position and a methyl group at the first position of the indole ring makes this compound unique and valuable in various chemical and biological research applications .
Preparation Methods
The synthesis of 1H-Indole, 3-(2-bromoethyl)-1-methyl- typically involves the bromination of 1-methylindole followed by the introduction of an ethyl group. One common method includes the reaction of 1-methylindole with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) to form 3-bromo-1-methylindole. This intermediate is then reacted with ethylene oxide under basic conditions to yield the final product .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity. These methods often include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
1H-Indole, 3-(2-bromoethyl)-1-methyl- undergoes various chemical reactions, including:
Substitution Reactions: The bromoethyl group can be substituted with nucleophiles such as amines, thiols, and alcohols under appropriate conditions. For example, reacting with an amine in the presence of a base can yield the corresponding ethylamine derivative.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carbonyl compounds.
Reduction Reactions: The bromoethyl group can be reduced to an ethyl group using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Common reagents and conditions used in these reactions include bases like sodium hydroxide (NaOH), acids like hydrochloric acid (HCl), and solvents such as dichloromethane (DCM) and ethanol. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1H-Indole, 3-(2-bromoethyl)-1-methyl- has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: The compound is used in the study of biological processes involving indole derivatives. It can act as a ligand for various receptors and enzymes, providing insights into their functions and interactions.
Medicine: Research into potential therapeutic applications includes its use as a precursor for the synthesis of drugs targeting neurological disorders, cancer, and infectious diseases.
Industry: It is employed in the development of new materials, such as polymers and dyes, due to its stability and reactivity
Mechanism of Action
The mechanism of action of 1H-Indole, 3-(2-bromoethyl)-1-methyl- involves its interaction with molecular targets such as enzymes and receptors. The bromoethyl group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. This interaction can affect various signaling pathways and biological processes, depending on the specific target and context .
Comparison with Similar Compounds
1H-Indole, 3-(2-bromoethyl)-1-methyl- can be compared with other similar compounds such as:
1H-Indole, 3-(2-chloroethyl)-1-methyl-: Similar in structure but with a chloroethyl group instead of a bromoethyl group. It may exhibit different reactivity and biological activity due to the difference in halogen atoms.
1H-Indole, 3-(2-iodoethyl)-1-methyl-: Contains an iodoethyl group, which can lead to different chemical and biological properties compared to the bromoethyl derivative.
1H-Indole, 3-(2-fluoroethyl)-1-methyl-: The presence of a fluoroethyl group can significantly alter the compound’s reactivity and interactions with biological targets
The uniqueness of 1H-Indole, 3-(2-bromoethyl)-1-methyl- lies in its specific reactivity and the ability to form stable covalent bonds with biological molecules, making it a valuable tool in chemical and biological research .
Properties
IUPAC Name |
3-(2-bromoethyl)-1-methylindole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrN/c1-13-8-9(6-7-12)10-4-2-3-5-11(10)13/h2-5,8H,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGGKTMYGNHOBHF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50522489 | |
Record name | 3-(2-Bromoethyl)-1-methyl-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50522489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61220-49-3 | |
Record name | 3-(2-Bromoethyl)-1-methyl-1H-indole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=61220-49-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(2-Bromoethyl)-1-methyl-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50522489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(2-bromoethyl)-1-methyl-1H-indole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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